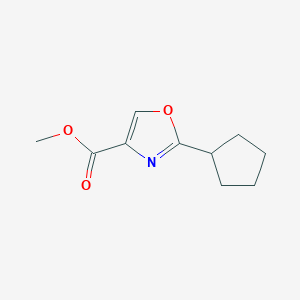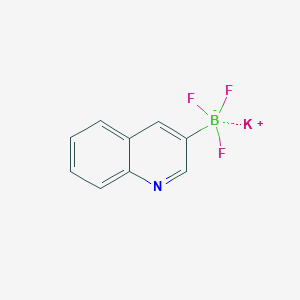![molecular formula C9H12NO4+ B11818387 3-[5-Hydroxy-2-(hydroxymethyl)pyridin-1-ium-1-yl]propanoic acid](/img/structure/B11818387.png)
3-[5-Hydroxy-2-(hydroxymethyl)pyridin-1-ium-1-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-carboxyethyl)-5-hydroxy-2-(hydroxymethyl)pyridin-1-ium is a pyridinium derivative with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a carboxyethyl group, a hydroxymethyl group, and a hydroxyl group attached to the pyridinium ring. Its unique properties make it a valuable subject of study in organic chemistry, biochemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-carboxyethyl)-5-hydroxy-2-(hydroxymethyl)pyridin-1-ium typically involves the following steps:
Starting Materials: The synthesis begins with pyridine as the core structure.
Functional Group Introduction: The carboxyethyl group is introduced through a carboxylation reaction, while the hydroxymethyl group is added via a hydroxymethylation reaction.
Hydroxyl Group Addition: The hydroxyl group is introduced through a hydroxylation reaction.
Reaction Conditions: These reactions are typically carried out under controlled temperature and pressure conditions, with specific catalysts and solvents to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of 1-(2-carboxyethyl)-5-hydroxy-2-(hydroxymethyl)pyridin-1-ium involves large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(2-carboxyethyl)-5-hydroxy-2-(hydroxymethyl)pyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydroxyl and hydroxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum and solvents such as ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2-carboxyethyl)-5-hydroxy-2-(hydroxymethyl)pyridin-1-ium has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-carboxyethyl)-5-hydroxy-2-(hydroxymethyl)pyridin-1-ium involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, modulating various biochemical processes. Its hydroxyl and carboxyethyl groups play a crucial role in binding to target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Pyridoxine (Vitamin B6): Similar in structure but lacks the carboxyethyl group.
Pyridoxal: Contains an aldehyde group instead of the hydroxymethyl group.
Pyridoxamine: Contains an amino group instead of the hydroxymethyl group.
Uniqueness
1-(2-carboxyethyl)-5-hydroxy-2-(hydroxymethyl)pyridin-1-ium is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H12NO4+ |
|---|---|
Molecular Weight |
198.20 g/mol |
IUPAC Name |
3-[5-hydroxy-2-(hydroxymethyl)pyridin-1-ium-1-yl]propanoic acid |
InChI |
InChI=1S/C9H11NO4/c11-6-7-1-2-8(12)5-10(7)4-3-9(13)14/h1-2,5,11H,3-4,6H2,(H-,12,13,14)/p+1 |
InChI Key |
QBQINQFLFFWDOV-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC(=[N+](C=C1O)CCC(=O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Rac-ethyl (1R,6S,7S)-3-azabicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B11818350.png)








